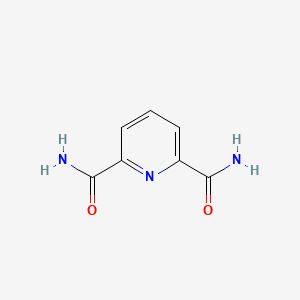

2,6-Pyridinedicarboxamide

Übersicht

Beschreibung

2,6-Pyridinedicarboxamide is a heterocyclic compound with the molecular formula C7H7N3O2. It is known for its excellent tridentate ligand properties, making it highly effective in coordinating with transition metals such as copper (II) and nickel (II) . This compound is widely used in various fields, including coordination chemistry, catalysis, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Pyridinedicarboxamide can be synthesized through a condensation reaction between pyridine-2,6-dicarboxylic acid chloride and aromatic amides . The reaction typically involves the use of an appropriate solvent, such as acetonitrile, and may require the presence of a base to facilitate the reaction. The resulting product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound often involves a two-step polymerization method. . The process ensures the formation of fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups, resulting in improved thermal stability and mechanical properties.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Pyridinedicarboxamide undergoes various chemical reactions, including:

Coordination Reactions: It forms complexes with divalent metal cations such as copper (II), nickel (II), zinc (II), and lead (II).

Substitution Reactions: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Coordination Reactions: These reactions typically occur in solvents like acetonitrile or acetonitrile-water mixtures.

Substitution Reactions: These reactions may require the use of bases or acids to facilitate the substitution process.

Major Products Formed

Coordination Complexes: The major products of coordination reactions are metal-ligand complexes with 1:1 stoichiometry.

Substituted Derivatives: Substitution reactions yield various substituted derivatives of this compound, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

G-Quadruplex Stabilization

One of the most notable applications of 2,6-Pyridinedicarboxamide derivatives is their role as G-quadruplex (G4) stabilizers. G4 structures are nucleic acid configurations that play critical roles in gene regulation and are associated with cancer biology. Research has demonstrated that derivatives of this compound can selectively stabilize G4 structures over double-stranded DNA. For instance, a specific derivative was shown to bind preferentially to the hybrid telomeric G4 (h-Telo), displaying antiproliferative effects in telomerase-positive cancer cell lines at low concentrations .

Mechanism of Action

The mechanism by which these compounds exert their effects includes the induction of Rad51-dependent aberrations at the telomeric level, promoting telomere fusions and loss .

Supramolecular Chemistry

Anion and Sugar Recognition

Another significant application involves the synthesis of this compound derivatives that act as bifunctional receptors for sugars and anions. These compounds have been characterized through X-ray crystallography and potentiometric titrations, demonstrating their ability to form stable complexes with glucose and fructose . The binding constants for these interactions indicate a strong affinity, making them suitable for biosensing applications.

Fluorescence Sensing

Derivatives have also been employed in the development of fluorophore-ligand conjugates for fluorescence sensing of G4-DNA. This application leverages the unique binding properties of the ligand to enhance detection sensitivity in biological samples .

Material Science

Metal Complexation

The ability of this compound to form complexes with metals has been explored for various applications. For example, tetraalkyl-2,6-pyridinedicarboxamide complexes with uranyl nitrate have been synthesized and characterized using X-ray diffraction techniques . These metal complexes exhibit unique properties that can be utilized in catalysis and materials development.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | G-Quadruplex stabilization | |

| Supramolecular Chemistry | Anion and sugar recognition | |

| Material Science | Metal complexation with uranyl nitrate |

Case Study: G-Quadruplex Stabilization

A study focused on a specific derivative of this compound demonstrated its effectiveness in stabilizing G4 structures. The compound showed a binding preference for h-Telo G4 both in vitro and in human cells, indicating its potential as a therapeutic agent targeting cancer cell proliferation.

Wirkmechanismus

The mechanism of action of 2,6-pyridinedicarboxamide primarily involves its ability to coordinate with metal ions. The compound’s tridentate ligand properties enable it to form stable complexes with transition metals, influencing various chemical and biological processes. These metal-ligand interactions play a crucial role in catalytic reactions, sensing applications, and the stabilization of reactive species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Pyridinedicarboxylic Acid: This compound is structurally similar to 2,6-pyridinedicarboxamide but contains carboxylic acid groups instead of amide groups.

2,6-Pyridinedicarbonyl Dichloride: This compound features dichloride groups and is used as a precursor in the synthesis of various derivatives.

Dimethyl 2,6-Pyridinedicarboxylate: This ester derivative is used in organic synthesis and coordination chemistry.

Uniqueness

This compound is unique due to its tridentate ligand properties, which allow it to form stable complexes with a wide range of metal ions. This versatility makes it highly valuable in coordination chemistry, catalysis, and materials science. Additionally, its ability to enhance the thermal stability and mechanical properties of polymer matrices sets it apart from other similar compounds .

Biologische Aktivität

2,6-Pyridinedicarboxamide (PDCA) is a compound of significant interest in bioinorganic chemistry and medicinal applications due to its chelating properties and biological activities. This article explores the various biological activities associated with PDCA, including its antibacterial properties, interactions with DNA, and potential as a receptor for sugars and anions.

Chemical Structure and Properties

This compound has the molecular formula and features two carboxamide groups attached to a pyridine ring. Its ability to form stable complexes with metal ions enhances its biological activity, particularly in coordination chemistry.

Antibacterial Activity

Recent studies have demonstrated that PDCA, particularly in its metal complexes, exhibits notable antibacterial properties. A study involving the copper(II) complex of PDCA (Cu(1,10-phen)(this compound)2) showed significant antibacterial activity against various pathogenic bacterial strains.

Table 1: Antibacterial Activity of Copper(II) Complex of this compound

| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/ml |

|---|---|

| Enterobacter cloacae | 14 |

| Staphylococcus aureus | 14 |

| Bacillus cereus | 13 |

| Staphylococcus haemolyticus | 13 |

The agar well diffusion assay indicated that all tested strains were susceptible to the copper complex, with the highest inhibition observed against Enterobacter cloacae and Staphylococcus aureus. Comparatively, ciprofloxacin (a positive control) exhibited a maximum inhibition zone of 15 mm against Staphylococcus haemolyticus, indicating that the PDCA complex has competitive antibacterial efficacy .

Interaction with DNA

PDCA complexes have also been studied for their interactions with DNA. The binding of the copper(II) complex to calf thymus DNA (CT-DNA) was characterized by hypochromism in UV-Vis spectroscopy. This hypochromism indicates intercalation between the planar aromatic rings of PDCA and the DNA double helix. The NH groups in the complex form hydrogen bonds with the DNA backbone, enhancing stability and suggesting potential applications in targeted drug delivery systems .

Anion and Sugar Recognition

Recent research has highlighted the role of PDCA derivatives as bifunctional receptors for anions and sugars. Two derivatives containing arylboronic acid fragments were synthesized to investigate their binding capabilities. Potentiometric titrations revealed that these compounds can selectively recognize glucose and fructose alongside various anions. The binding constants for these interactions were determined, showcasing the potential of PDCA derivatives in sensor applications .

Table 2: Binding Constants for Anion Recognition by PDCA Derivatives

| Anion | Binding Constant (log K) |

|---|---|

| Acetate | 4.5 |

| Chloride | 4.0 |

| Fluoride | 5.1 |

These findings suggest that PDCA can serve as an effective scaffold for designing receptors that can selectively bind biologically relevant molecules .

Case Studies

- Antimicrobial Studies : In a study assessing antimicrobial efficacy, PDCA was incorporated into metal complexes which displayed enhanced activity against resistant bacterial strains. This research highlights the potential for developing new antimicrobial agents derived from PDCA .

- DNA Binding Studies : Research involving UV-Vis spectroscopy demonstrated that PDCA complexes can effectively intercalate into DNA structures, leading to potential applications in gene therapy or as chemotherapeutic agents .

Eigenschaften

IUPAC Name |

pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVCRNTVNKTNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357532 | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779528 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4663-97-2 | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,6-Pyridinedicarboxamide has the molecular formula C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol.

A: Yes, studies frequently employ FTIR, NMR (¹H and ¹³C), UV-Vis, and EPR spectroscopy to characterize this compound, its derivatives, and corresponding metal complexes. [, , , , , , , , , , , , , , , ]

A: Studies show that this compound derivatives incorporated into polyurethane urea chains exhibit improved thermal stability compared to conventional polyurethanes, as demonstrated by TGA analysis. [] Additionally, research indicates that the stability and redox function of this compound-based quinonediimine ligands can be modulated by complexation with palladium complexes. [, ]

A: this compound derivatives have shown promise as dopants in perovskite solar cells, enhancing crystallinity and passivating grain boundaries, leading to improved efficiency and durability even in air-processed devices. [] Moreover, incorporating this compound units into polymers as cross-linkers with Fe(III) coordination complexes results in unique mechanical and self-healing properties. []

A: Research suggests that incorporating chiral 1-phenylethyl groups into this compound leads to the formation of enantiomerically pure lanthanide complexes. [, , ] These chiral complexes exhibit circularly polarized luminescence (CPL), making them potentially useful as chiral probes for studying biomolecules. [, , ]

A: Discrete, high-nuclearity copper(II) complexes incorporating this compound-based ligands demonstrate excellent catalytic activity and selectivity in the oxidative polymerization of 2,6-dimethylphenol at ambient temperature. [] These complexes act as heterogeneous catalysts and are easily recyclable. The catalytic efficiency is attributed to their unique structural characteristics and the cooperative or electron-transfer processes facilitated by the multicopper centers. []

A: A trefoil knot synthesized from a this compound oligomer, using a lanthanide(III) ion template and ring-closing metathesis, shows promising results as an asymmetric catalyst in Mukaiyama aldol reactions, achieving high enantioselectivities. [] This highlights the potential of using topologically complex this compound-based structures in enantioselective synthesis. []

A: Yes, DFT calculations have been crucial in investigating the structure-activity relationship of high-valence Ni(III)-halogen complexes bearing this compound ligands in oxidative fluorination reactions. [] These calculations provide insights into the reaction mechanisms and oxidizing abilities of these complexes, explaining the observed experimental results. []

A: DFT calculations reveal that C-H bond activation by high-valence Ni(III)-halogen complexes with this compound ligands proceeds through a hydrogen atom transfer (HAT) mechanism. [] Furthermore, the influence of additives, like AgF, on the reaction pathway and the role of cooperative oxidation mechanisms involving multiple nickel complexes have been elucidated. []

A: Research on nickel(II) complexes chelated by various N,N′-bis(2,6-R-phenyl)-2,6-pyridinedicarboxamides demonstrates the impact of modifying the R substituent on the ligand. [] Changes in the steric and electronic properties of R significantly influence the catalytic activity and selectivity of these complexes in ethylene oligomerization reactions. []

A: Studies show that incorporating outer-sphere heterocyclic groups (pyridine, pyrimidine, or quinoline) into this compound ligands leads to the formation of intramolecular hydrogen bonds with coordinating anions in Cu(II) complexes. [] These interactions significantly influence the electrochemical properties and reactivity of the complexes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.